molecular formula C10H8Cl2O4 B12502390 Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate

Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate

Cat. No.: B12502390
M. Wt: 263.07 g/mol
InChI Key: BTBAODIIBWGUBK-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate is an aromatic ester derivative characterized by a dichlorinated phenolic ring substituted with a formyl group at the para position and an acetoxy methyl ester at the ortho position. Its structural features, including electron-withdrawing chlorine atoms and a reactive formyl group, influence its physicochemical properties, such as solubility, stability, and reactivity in nucleophilic or electrophilic reactions .

Properties

Molecular Formula

C10H8Cl2O4

Molecular Weight

263.07 g/mol

IUPAC Name

methyl 2-(2,6-dichloro-4-formylphenoxy)acetate

InChI

InChI=1S/C10H8Cl2O4/c1-15-9(14)5-16-10-7(11)2-6(4-13)3-8(10)12/h2-4H,5H2,1H3

InChI Key

BTBAODIIBWGUBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1Cl)C=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The phenolic hydroxyl group of 2,6-dichloro-4-formylphenol is deprotonated by a base (e.g., K₂CO₃), forming a phenoxide ion. This nucleophile attacks the electrophilic carbon of methyl chloroacetate, displacing chloride and forming the ether linkage. The reaction follows an Sₙ2 mechanism , with the base critical for activating the phenol.

Standard Protocol

  • Reagents :
    • 2,6-Dichloro-4-formylphenol (1 eq)
    • Methyl chloroacetate (1.2 eq)
    • Potassium carbonate (2 eq)
    • Solvent: Acetone or DMF
  • Conditions :
    • Reflux at 60–80°C for 6–12 hours
    • Purification via column chromatography (hexane/ethyl acetate) or recrystallization
  • Yield : ~70–85% (reported in analogous ethyl ester syntheses)

Key Variables :

  • Solvent polarity : DMF enhances reaction rate but complicates purification.
  • Base selection : K₂CO₃ outperforms NaOH due to milder conditions and reduced hydrolysis.

Alternative Pathways and Modifications

Esterification of Preformed Acids

A less common approach involves synthesizing 2-(2,6-dichloro-4-formylphenoxy)acetic acid first, followed by esterification with methanol:

  • Acid synthesis :
    • Coupling 2,6-dichloro-4-formylphenol with chloroacetic acid using K₂CO₃.
  • Esterification :
    • Reacting the acid with methanol catalyzed by H₂SO₄ or p-toluenesulfonic acid.

Advantages :

  • Higher purity in acid intermediate stage.
  • Scalable for industrial production.

Disadvantages :

  • Additional step reduces overall yield (50–60% over two steps).

Halogen Exchange Strategies

Patents describe halogen exchange on methoxy precursors, though this is rare for methyl esters. For example:

  • Chlorination of methyl 2-(4-formylphenoxy)acetate using Cl₂ gas in CCl₄.
  • Limited applicability due to overhalogenation risks.

Process Optimization and Catalysis

Solvent Screening

Comparative studies in analogous systems reveal:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Acetone 20.7 8 78
DMF 36.7 5 82
THF 7.5 12 65

DMF accelerates reactions but complicates product isolation due to high boiling point.

Temperature Effects

  • 60°C : 72% yield after 10 hours.
  • 80°C : 85% yield after 6 hours (with increased byproduct formation).

Industrial-Scale Considerations

Waste Management

  • Chloride byproducts (e.g., KCl) require neutralization and filtration.
  • Solvent recovery systems (e.g., acetone distillation) improve cost-efficiency.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Direct alkylation 78–85 >95 High $$
Acid esterification 50–60 98 Moderate $$$
Halogen exchange <30 80 Low $$$$

Recommendations :

  • Lab-scale : Direct alkylation in acetone balances yield and ease.
  • Industrial : Continuous flow systems for precursor synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,6-dichloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2,6-dichloro-4-formylphenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl (2,6-dichloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three structurally related esters (Table 1):

Compound Name Substituents (Phenolic Ring) Ester Group Key Functional Groups Biological Activity/Applications
Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate 2,6-Cl, 4-CHO Methyl Formyl, Chlorine Synthetic intermediate
2,4-Dichlorophenoxy acetate () 2,4-Cl Methyl Chlorine Herbicide precursor
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate () 4-F, 2,6-OCH₃ Ethyl Fluoro, Methoxy Pharmaceutical intermediates
Proposed Molecules A & B () Varied (e.g., triazole-thio) Bicyclic Triazole, Bicyclic terpene Anticancer/antimicrobial agents


Key Observations :

Substituent Influence: The formyl group in the target compound enhances electrophilicity compared to the methoxy or fluorine substituents in analogues, making it more reactive in condensation or nucleophilic addition reactions .

Biological Activity: Compounds with triazole-thio groups (, Molecules A & B) exhibit notable antimicrobial and anticancer properties, attributed to their ability to disrupt enzyme activity. The absence of such groups in the target compound limits its direct bioactivity but highlights its role as a precursor . Fluoro and methoxy substituents () improve lipophilicity and membrane permeability, a trait less pronounced in the target compound due to its polar formyl group .

Synthetic Routes: The target compound likely undergoes esterification similar to 2,4-dichlorophenoxy acetate (), where sulfuric acid catalyzes methanol-based esterification. However, the formyl group necessitates controlled reaction conditions to prevent oxidation or side reactions .

Physicochemical Properties

  • Solubility: The formyl group increases polarity, reducing solubility in nonpolar solvents compared to the methoxy/fluoro analogues.
  • Thermal Stability: Dichloro-substituted compounds generally exhibit higher thermal stability than their mono-halogenated counterparts due to increased molecular symmetry and packing efficiency .

Research Tools and Methodologies

Crystallographic software (e.g., SHELX , ORTEP-3 ) has been critical in resolving the 3D structures of analogous compounds, aiding in the analysis of bond lengths, angles, and intermolecular interactions . These tools validate the steric and electronic effects predicted by computational models.

Biological Activity

Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate is a compound of interest in various biological and chemical research fields due to its potential bioactive properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a formyl group attached to a dichlorophenoxyacetate structure. The presence of chlorine atoms enhances its lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Lipophilicity : The chlorine substituents increase the compound's ability to permeate cell membranes, enhancing bioavailability and interaction with cellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. A study reported the following IC50 values:

Cell Line IC50 (µM)
A431 (epidermoid carcinoma)15
Jurkat (T-cell leukemia)20
MCF-7 (breast cancer)18

These results indicate that the compound may have potential as an anticancer agent .

Study on Anticancer Activity

A recent study investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed increased levels of apoptotic cells after treatment with the compound compared to control groups.

Metabolic Studies

Metabolic studies using animal models have shown that this compound is rapidly metabolized and excreted. Over 90% of the administered dose was eliminated within 48 hours, primarily through urine and feces. Identified metabolites included hydroxymethyl and carboxylic acid derivatives .

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound Key Features
Methyl 2-(2,4-dichloro-6-formylphenoxy)acetateDifferent chlorine positioning affecting reactivity
Methyl 2-(2,6-dichloro-4-hydroxyphenoxy)acetateHydroxyl group alters biological activity
Methyl 2-(2,6-dichloro-4-methylphenoxy)acetateMethyl group impacts lipophilicity and bioactivity

This comparison illustrates how structural variations can significantly influence biological activity.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate, and how can purity be maximized?

Methodological Answer : A modified esterification protocol can be adapted from the synthesis of 2,4-dichlorophenoxy acetate derivatives. Key steps include:

  • Reaction Conditions : Refluxing 2,6-dichloro-4-formylphenol with methyl chloroacetate in methanol using concentrated sulfuric acid as a catalyst (4–6 hours at 65–70°C) .
  • Purification : Post-reaction, the mixture is quenched in ice water to precipitate the product. Recrystallization from ethanol or acetone improves purity (yield: ~60–75%).
  • Quality Control : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm purity using HPLC with a C18 column (acetonitrile:water gradient).

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR in CDCl3_3 reveals characteristic peaks: formyl proton (~10.1 ppm), aromatic protons (7.2–7.8 ppm), and methyl ester protons (~3.8 ppm). 13^{13}C NMR confirms carbonyl carbons (formyl: ~190 ppm; ester: ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]+^+ at m/z 292.98 (calculated for C10_{10}H7_7Cl2_2O4_4).
  • IR Spectroscopy : Strong bands at ~1720 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (formyl C=O).

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Methodological Answer : Discrepancies in unit cell parameters or electron density maps often arise from twinning or disorder. Strategies include:

  • Software Tools : Use SHELXL for refinement, adjusting parameters like TWIN and BASF to account for twinning .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen bonding using Mercury (threshold: O–H···O < 3.0 Å) .
  • Example : For a monoclinic P21_1/c system (similar to ), refine β angles iteratively to minimize R1_1 (< 0.05) and wR2_2 (< 0.10) .

Q. What experimental approaches assess the compound’s stability under varying pH and solvent conditions?

Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via UV-Vis (λ = 270 nm) and LC-MS.
  • Solvent Compatibility : Test solubility and stability in DMSO, methanol, and acetonitrile using 1^1H NMR to detect ester hydrolysis or formyl oxidation .
  • Thermal Stability : Perform TGA-DSC to determine decomposition temperature (expected >150°C based on analogous esters in ).

Q. How can in vitro biological activity be systematically evaluated?

Methodological Answer :

  • Enzyme Inhibition Assays : Screen against acetylcholinesterase (AChE) or cytochrome P450 isoforms using Ellman’s method (IC50_{50} determination) .
  • Cytotoxicity Testing : Use MTT assays on HEK-293 or HeLa cells (dose range: 1–100 μM), with cisplatin as a positive control.
  • Data Interpretation : Compare IC50_{50} values with structurally related compounds (e.g., 2,4,6-trichlorophenoxy derivatives in ) to establish SAR.

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